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Executive Summary

Swietenine, a prominent tetranortriterpenoid isolated from the seeds of Swietenia macrophylla
King (Meliaceae), is a compound of significant interest for its therapeutic potential, particularly
in managing diabetes and its complications.[1][2][3] As with any potential therapeutic agent, a
thorough understanding of its toxicological profile is paramount for safe and effective drug
development. This technical guide provides a comprehensive overview of the existing
toxicological data on Swietenine and its source material, S. macrophylla seeds. The available
evidence from in vivo acute toxicity studies in rodent models suggests a low systemic toxicity
profile, with a high lethal dose (LD50) exceeding 2000 mg/kg for the seed extract.[1] However,
in vitro studies reveal dose-dependent cytotoxicity against various cell lines, with more
pronounced effects observed in cancer cells. Mechanistic studies have primarily elucidated
Swietenine's therapeutic actions, including the activation of the cytoprotective AKT/Nrf2/HO-1
signaling pathway and the down-regulation of the pro-inflammatory NF-kB pathway.[4][5] This
guide consolidates quantitative data, details key experimental protocols, and visualizes critical
workflows and pathways to serve as a foundational resource for researchers. It also highlights
significant data gaps, notably the absence of chronic toxicity and genotoxicity studies,
underscoring the need for further investigation to establish a complete safety profile for
Swietenine.

In Vivo Toxicity Studies
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The assessment of systemic toxicity through in vivo models is a critical first step in evaluating
the safety of a new chemical entity. Studies on Swietenine and its source material have
primarily focused on acute oral toxicity.

Acute Oral Toxicity

Acute toxicity studies on the seeds of Swietenia macrophylla (SMS), from which Swietenine is
derived, have been conducted in rodent models. A key study administered a single oral dose of
2 g/kg body weight (bw) of SMS to Sprague Dawley rats.[6][7] Over a 14-day observation
period, the study reported no mortalities, signs of toxicity, or significant alterations in the
general behavior of the animals.[6][7] Furthermore, there were no significant changes in body
weight, food and water consumption, relative organ weights, or key hematological and
biochemical parameters compared to the control group.[6][7] Histopathological examination of
vital organs, including the liver, kidneys, and lungs, revealed no significant architectural
changes.[6][8] The study concluded that the LD50 for the seed extract is greater than 2000
mg/kg, and the rat dose of 2 g/kg bw is equivalent to a human dose of 325 mg/kg bw,
suggesting a wide safety margin for acute exposure.[1][6] Another study on the ethyl acetate
fraction of the seed extract at a dose of 2 g/kg bw in mice also reported no morbidity or
mortality over 14 days.[9][10] Purified Swietenine has been reported to be non-toxic at its
therapeutic doses of 25 and 50 mg/kg in animal models.[1]

Table 1: Summary of In Vivo Acute Toxicity Data
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Sub-acute and Chronic Toxicity

A comprehensive review of the available literature indicates a significant data gap in the sub-

acute and chronic toxicological evaluation of Swietenine and S. macrophylla extracts.[9] Long-

term studies are essential to determine the potential for cumulative toxicity and to establish a

No-Observed-Adverse-Effect Level (NOAEL) for repeated dosing, which is critical for

developing drugs intended for chronic use.

Experimental Protocols & Workflows

Standardized protocols are crucial for the reproducibility and reliability of toxicological data. The

following sections detail the methodologies used in the key cited studies.
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Protocol: Acute Oral Toxicity in Rodents

This protocol is based on the methodology described for the acute toxicity testing of S.
macrophylla seeds in Sprague Dawley rats, which aligns with general principles of OECD
guideline 425.[6][7]

o Test Animals: Healthy, young adult (8-week old) male and female Sprague Dawley rats,
acclimatized for at least one week before the study.

e Housing: Housed in standard conditions with controlled temperature and a 12-hour light/dark
cycle, with ad libitum access to standard pellet diet and water.

e Groups: A minimum of two groups: a control group receiving the vehicle (e.g., olive oil) and a
treatment group.

o Dose Administration: The test substance (S. macrophylla seed powder) is suspended in the
vehicle and administered as a single oral gavage at a dose of 2 g/kg bw. Animals are fasted
overnight prior to dosing.

o Observation Period: Animals are observed for 14 consecutive days.
o Parameters Monitored:

o Mortality and Clinical Signs: Observed continuously for the first few hours post-dosing and
daily thereafter for any signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).

o Body Weight: Recorded on Day 0 (prior to dosing), Day 7, and Day 14.
o Food and Water Intake: Monitored weekly.

o Necropsy and Histopathology: At the end of the 14-day period, all animals are euthanized.
A complete necropsy is performed, and the relative weights of vital organs (liver, kidneys,
heart, lungs, spleen, etc.) are calculated. Organs are preserved in 10% neutral buffered
formalin for histopathological examination.

o Hematology and Clinical Biochemistry: Blood samples are collected for analysis of
hematological parameters (e.g., RBC, WBC, hemoglobin) and biochemical markers of
organ function (e.qg., ALT, AST for liver; BUN, creatinine for kidney).
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Diagram 1: General workflow for in vivo acute oral toxicity testing.

In Vitro Toxicity Studies
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In vitro assays using cell cultures are fundamental for high-throughput screening and for
elucidating mechanisms of toxicity at the cellular level.

Cytotoxicity

The cytotoxic potential of Swietenine and S. macrophylla extracts has been evaluated against
a panel of cell lines. The results indicate that the cytotoxicity is dependent on the type of
extract, the concentration, and the cell line used. Non-polar extracts (chloroform, ethyl acetate,
hexane) of S. macrophylla seeds were found to be more cytotoxic to HepG2 human liver
cancer cells than more polar extracts (ethanol, methanol).[9] The ethyl acetate fraction
exhibited an IC50 value of 35.5 pug/mL against HCT-116 colon carcinoma cells.[11]

Several limonoid compounds isolated from the seeds, including swietenolide and swietenine
acetate, demonstrated hepatotoxic effects towards the HuH-7 human liver cancer cell line, with
IC50 values ranging from 68 to 116 puM.[9] Purified Swietenine itself was found to be cytotoxic
to RAW 264.7 murine macrophage cells at concentrations above 25 pM.[4] Conversely, a
saponin isolated from the seeds showed much lower toxicity against 3T3-L1 pre-adipocytes
(IC50: 148.90 pg/mL) and RAW 264.7 cells (IC50: 84.78 pg/mL), suggesting a better safety
profile for this specific compound in these cell lines.[12]

Table 2: Summary of In Vitro Cytotoxicity Data
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There is currently no available data from specific genotoxicity assays, such as the Ames test,

micronucleus assay, or chromosomal aberration test, for Swietenine. This represents a critical

gap in its toxicological profile, as genotoxicity assessment is a regulatory requirement for new

drug candidates.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard tool for

cytotoxicity screening.[9][11]

© 2025 BenchChem. All rights reserved.

7/15

Tech Support


https://academicjournals.org/journal/JMPR/article-full-text-pdf/5C6A11016968
https://medic.upm.edu.my/upload/dokumen/2023110812165602_2022_1366.pdf
https://medic.upm.edu.my/upload/dokumen/2023110812165602_2022_1366.pdf
https://www.researchgate.net/publication/348145220_Studies_on_the_mechanism_of_anti-inflammatory_action_of_swietenine_a_tetranortriterpenoid_isolated_from_Swietenia_macrophylla_seeds
https://www.myfoodresearch.com/uploads/8/4/8/5/84855864/_1__fr-icfse-7_yudhani.pdf
https://www.myfoodresearch.com/uploads/8/4/8/5/84855864/_1__fr-icfse-7_yudhani.pdf
https://jtim.tums.ac.ir/index.php/jtim/article/download/232/213/
https://www.benchchem.com/product/b1256064?utm_src=pdf-body
https://medic.upm.edu.my/upload/dokumen/2023110812165602_2022_1366.pdf
https://academicjournals.org/journal/JMPR/article-full-text-pdf/5C6A11016968
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Cell Culture: Cells (e.g., HepG2, HCT 116) are seeded into 96-well plates at an appropriate
density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

Treatment: The following day, the culture medium is replaced with fresh medium containing
various concentrations of the test substance (Swietenine or extract), a vehicle control (e.g.,
DMSO), and a positive control.

Incubation: Cells are incubated with the test substance for a defined period (e.g., 24, 48, or
72 hours).

MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate
IS incubated for another 2-4 hours.

Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow
MTT to a purple formazan precipitate. A solubilizing agent (e.g., DMSO or acidified
isopropanol) is then added to dissolve the formazan crystals.

Data Acquisition: The absorbance of the resulting purple solution is measured using a
microplate reader at a specific wavelength (typically ~570 nm). Cell viability is expressed as
a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration
that inhibits 50% of cell growth) is calculated from the dose-response curve.
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Diagram 2: Standard workflow for in vitro cytotoxicity screening using the MTT assay.
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Mechanistic Insights: Signaling Pathways

Understanding the molecular pathways modulated by a compound is crucial for interpreting
toxicological data. For Swietenine, the identified pathways are largely associated with its
therapeutic, cytoprotective, and anti-inflammatory effects rather than overt toxicity.

Nrf2-Mediated Cytoprotection and Antioxidant Response

Multiple studies have shown that Swietenine exerts a protective effect against oxidative stress
by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][14] Nrf2
is a master regulator of the antioxidant response. Under basal conditions, it is kept inactive in
the cytoplasm. Upon activation by compounds like Swietenine, Nrf2 translocates to the
nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of
various cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone
Dehydrogenase 1 (NQO1).[4][14] Studies show that Swietenine's activation of this pathway is
mediated, at least in part, through the upstream AKT signaling cascade.[5][15] This mechanism
underlies its protective effect in models of nonalcoholic fatty liver disease and oxidative cell
injury.[5][14]
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Diagram 3: Swietenine's activation of the cytoprotective AKT/Nrf2/HO-1 pathway.
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Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many diseases. Swietenine has demonstrated anti-
inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-kB) signaling pathway.[4]
In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-kB dimer is released
from its inhibitor, IkBa, and translocates to the nucleus to promote the expression of pro-
inflammatory cytokines (e.g., TNF-a, IL-6). Swietenine has been shown to down-regulate
these mediators by interfering with the NF-kB activation process.[4] Further studies show it
regulates the NF-kB/NLRP3/Caspase-1 signaling pathway, which is crucial in the inflammatory
response associated with diabetic nephropathy.[16][17]
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Diagram 4: Swietenine's inhibitory effect on the NF-kB inflammatory pathway.
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Conclusion and Future Directions

The current body of evidence suggests that Swietenine has a favorable acute toxicity profile in
vivo, with no adverse effects observed at high single doses in rodent models. However, its in
vitro cytotoxicity, particularly in cancer cell lines and with non-polar extracts of its source
material, warrants careful consideration for dose and formulation development. The
compound's interaction with key cytoprotective and anti-inflammatory pathways, such as Nrf2
and NF-kB, provides a mechanistic basis for its therapeutic potential and suggests a targeted
biological activity rather than indiscriminate toxicity.

Significant gaps in the toxicological data remain. To advance Swietenine as a viable clinical
candidate, future research must prioritize:

e Sub-acute and Chronic Toxicity Studies: To evaluate the effects of long-term, repeated
administration.

o Genotoxicity Assays: To assess the potential for DNA damage and mutagenesis.

e Reproductive and Developmental Toxicity Studies: To determine any effects on fertility and
embryonic development.

o Pharmacokinetic and ADME Studies: To understand the absorption, distribution, metabolism,
and excretion of Swietenine, which is crucial for bridging preclinical and clinical dosing.

Addressing these areas will provide the comprehensive safety profile required by regulatory
agencies and enable the full therapeutic potential of Swietenine to be explored responsibly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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